molecular formula C20H23N3O2 B5166564 2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 311773-24-7

2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5166564
CAS No.: 311773-24-7
M. Wt: 337.4 g/mol
InChI Key: MLLUSIIFNJZKHG-UHFFFAOYSA-N
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Description

2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A novel series of 3-amino-2,2-dialcoxy-7,7-dimethyl-5-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitriles were synthesized by oxidative difunctionalization. These compounds were characterized by IR, 1H and 13C NMR, and Mass spectral data, demonstrating the diverse potential of the base compound in synthetic chemistry (Nagamani et al., 2019).

Crystallographic Studies

X-ray diffraction techniques have been used to study the crystal structures of similar carbonitrile compounds. These studies provide insights into the molecular and crystal structure, aiding in the understanding of the compound's physical and chemical properties (Sharma et al., 2015).

Green Synthesis and Biological Significance

The compound has been synthesized under green conditions using orange extract and ultrasound irradiations. The derivatives show potent in-vitro anti-inflammatory activity, highlighting its potential in pharmacological research (Chavan et al., 2021).

Comparative Crystallographic Analysis

Comparative X-ray crystallographic studies of polyfunctionalized 4H-pyran derivatives, including this compound, have been conducted. These studies are crucial for understanding the structural aspects of such compounds, which can influence their reactivity and potential applications (Sharma et al., 2021).

Antimicrobial Activity

The compound's analogues have been synthesized and screened for antibacterial and antifungal activities, using standard drugs for comparison. This suggests its potential use in developing new antimicrobial agents (Nagamani et al., 2019).

Catalytic Applications

The compound has been used in the presence of CoFe2O4 nanoparticles to synthesize derivatives in a green and efficient way. This showcases its role in catalysis and green chemistry (Rajput & Kaur, 2013).

Synthesis of Nucleosides

and Antimicrobial ActivitiesDerivatives of the compound have been used to synthesize S-nucleoside and C-nucleoside analogues. Their antibacterial and antifungal activities were evaluated, indicating potential applications in the development of new drugs (Ghoneim et al., 2014).

Electronic Structure Investigations

The electronic structure of derivatives of the compound has been studied using Density Functional Theory. These investigations provide insights into the molecular electronic properties, which are crucial for various applications in material science and molecular electronics (Ramazani et al., 2019).

Heterocyclic Synthesis

The compound has been used in reactions leading to the synthesis of various chromenes, exploring its reactivity in heterocyclic chemistry. This opens avenues for creating diverse chemical structures with potential applications in pharmaceuticals and material science (Fadda & Youssif, 2011).

Antimicrobial Effects

Some derivatives of the compound have shown strong antibacterial effects, particularly against certain bacterial strains. This highlights its potential in the development of new antibacterial agents (Moshafi et al., 2016).

Novel Rearrangement Synthesis

The compound has been used in a novel protocol involving rearrangement to synthesize dihydrobenzofuran-3,3-dicarbonitriles. This demonstrates the compound's versatility and potential in innovative synthetic methodologies (Medishetti et al., 2019).

Properties

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20(2)9-15(24)18-16(10-20)25-19(22)14(11-21)17(18)12-5-7-13(8-6-12)23(3)4/h5-8,17H,9-10,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLUSIIFNJZKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901111021
Record name 2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311773-24-7
Record name 2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311773-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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